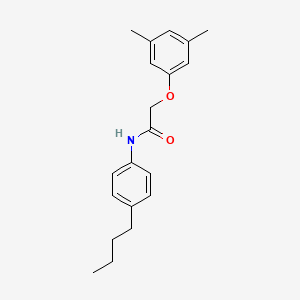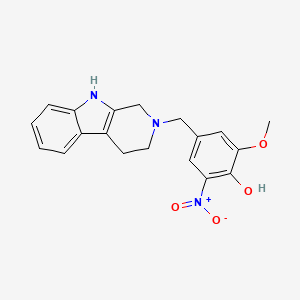![molecular formula C13H17ClO4S B5222242 1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B5222242.png)
1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins involved in inflammation, tumor growth, or viral replication. It may also affect neurotransmitter levels in the brain, which could explain its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol can affect various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death. In addition, it has been found to inhibit the replication of certain viruses, including HIV and hepatitis C.
Avantages Et Limitations Des Expériences En Laboratoire
1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, its use in experiments may be limited by its cost and availability, as well as the need for specialized equipment and expertise in its synthesis and handling.
Orientations Futures
There are several future directions for research on 1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol. One area of interest is its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Another area of research is its use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Méthodes De Synthèse
1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylsulfonyl chloride with allyl alcohol in the presence of a base such as triethylamine. Other methods involve the reaction of 4-chlorobenzylsulfonyl chloride with allyl magnesium bromide or allyltrimethylsilane. The synthesis method used can affect the purity and yield of the final product.
Applications De Recherche Scientifique
1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-3-prop-2-enoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4S/c1-2-7-18-8-13(15)10-19(16,17)9-11-3-5-12(14)6-4-11/h2-6,13,15H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWFBKLYOUOOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,4-dimethoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5222162.png)
![4-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5222170.png)


![2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5222197.png)

![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5222208.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5222229.png)
![{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5222233.png)

![2-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5222246.png)
![1-(1-naphthyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5222247.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5222258.png)
